(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[410]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein folding due to its rigid bicyclic structure.
Medicine
In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for therapeutic applications.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate can be compared with other bicyclic compounds that have similar structures and functional groups.
- Examples include other Boc-protected amino acids and bicyclic lactams.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H25NO4 |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
methyl (1R,2R,3R,6S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-11-10-8-9(10)6-7-15(11,4)12(17)19-5/h9-11H,6-8H2,1-5H3,(H,16,18)/t9-,10+,11+,15+/m0/s1 |
InChI Key |
DEDVYQNTPXYMCA-MYQWFSQQSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H]2C[C@H]2[C@H]1NC(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1(CCC2CC2C1NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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